![molecular formula C17H15ClO4 B123399 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-96-6](/img/structure/B123399.png)
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
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Overview
Description
The compound “2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid” is also known as Fenofibric acid . It has the empirical formula C17H15ClO4 and a molecular weight of 318.75 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(C1=CC=C(OC(C)(C)C(O)=O)C=C1)C2=CC=C(Cl)C=C2
. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 187 °C . Its molecular weight is 318.75 .Scientific Research Applications
Hypolipidemic Drug
Fenofibric acid is a hypolipidemic drug used in the prevention of cardiovascular diseases . It’s administered orally and is readily and entirely transformed into fenofibric acid in both humans and animals .
Cholesterol Regulation
Fenofibric acid plays a central role in the control of circulating cholesterol levels and in the development of atherosclerosis . It affects liver cholesterol homeostasis, which involves liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .
Inhibition of Cholesterol Synthesis
Fenofibric acid has been shown to inhibit cholesterol synthesis . This inhibition of cholesterol synthesis and esterification has been proven successful in the control of hypercholesterolemia and its consequences .
ACAT Inhibition
Fenofibric acid has been found to inhibit ACAT activity . ACAT is an enzyme that plays a crucial role in the cholesterol metabolism, and its inhibition can help control cholesterol levels .
Pharmacologically Active Compound
Fenofibric acid is part of Sigma’s Library of Pharmacologically Active Compounds . This means it’s recognized for its biological activity and is used in various research applications .
Commercial Availability
Fenofibric acid is commercially available and can be purchased for research purposes . This makes it accessible for scientists and researchers who wish to study its effects and potential applications .
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVJAFWQBLUTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208722 |
Source
|
Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
CAS RN |
60012-96-6 |
Source
|
Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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